d-Erythronate

Description

Occurrence and Distribution in Biological Contexts

d-Erythronate is a naturally occurring molecule found in a variety of organisms, from microorganisms to humans. ebi.ac.uk It has been identified in human biofluids, including urine, plasma, cerebrospinal fluid, and synovial fluid, indicating its systemic presence in the human body. The compound is a metabolite of N-acetyl-d-glucosamine, a supplement for joint health, and is also formed from the metabolism of erythritol (B158007). oup.comnih.gov

In the microbial world, this compound and its catabolic pathways have been characterized in several bacterial phyla, including Actinomycetota, Cyanobacteriota, Bacillota, Pseudomonadota, and Bacteroidota. nih.gov For instance, the bacterium Brucella can utilize this compound as a preferred carbon source for its proliferation. asm.org

Recent research has also highlighted the accumulation of this compound in specific mammalian cell types and conditions. Notably, elevated levels of this compound have been observed in various human cancer cell lines and in tumor tissues from lung cancer patients compared to adjacent normal tissues. biorxiv.orgresearchgate.netresearchgate.net This accumulation is considered an example of metabolic reprogramming in cancer cells. researchgate.net Furthermore, individuals with a rare genetic disorder known as transaldolase deficiency exhibit significantly higher levels of erythronate in their urine and plasma. biorxiv.orgnih.gov

The table below summarizes the biological contexts in which this compound has been detected.

| Biological Context | Organism/System | Significance |

| Human Biofluids | Humans | Normal metabolite found in urine, plasma, cerebrospinal fluid, and synovial fluid. |

| Microbial Metabolism | Bacteria (e.g., Brucella, Arthrobacter) | Utilized as a carbon source; specific catabolic pathways identified. nih.govasm.org |

| Cancer Metabolism | Human Cancer Cells (e.g., lung) | Accumulates in cancer cells and tumor tissues, indicating metabolic reprogramming. biorxiv.orgresearchgate.netresearchgate.net |

| Genetic Disorders | Humans (Transaldolase Deficiency) | Elevated levels are a key biomarker for this condition. biorxiv.orgnih.gov |

| Dietary Metabolism | Humans | A metabolite of ingested erythritol and N-acetyl-d-glucosamine. oup.comnih.gov |

Historical Perspectives on this compound Research and its Metabolic Recognition

While the presence of this compound in human bodily fluids has been acknowledged for decades, a detailed understanding of its metabolic significance is a more recent development. Early research into sugar metabolism laid the groundwork for identifying and characterizing such compounds. The development of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy has been crucial for the detection and quantification of this compound in complex biological samples. ontosight.ainih.gov

A significant portion of the historical understanding of this compound is intertwined with research on the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis. The reactions of the PPP were largely elucidated in the early 1950s. This pathway is responsible for producing NADPH and the precursors for nucleotide synthesis, including the four-carbon sugar phosphate, erythrose-4-phosphate (E4P), a direct precursor to this compound.

More recent research, particularly within the last two decades, has illuminated the specific metabolic pathways that produce and consume this compound. A key breakthrough was the recognition that this compound can be formed from the metabolism of the sugar substitute erythritol. pnas.org Studies in the 2010s demonstrated that ingested erythritol is partially metabolized to erythronate in humans. nih.govpnas.org

The turn of the 21st century also saw the identification of this compound as a significant biomarker in transaldolase deficiency, linking its accumulation to a specific enzymatic defect in the PPP. nih.gov Subsequent research in the late 2010s and early 2020s has focused on its role in cancer metabolism, with studies identifying the accumulation of this compound in cancer cells and elucidating the enzymatic steps involved. biorxiv.orgnih.gov These studies have pointed to the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) as a key player in the oxidation of erythrose to this compound. nih.gov The investigation into microbial catabolic pathways for this compound is also an active and recent area of research. nih.gov

The timeline below highlights some of the key research findings in the metabolic recognition of this compound.

| Time Period | Key Research Findings |

| Mid-20th Century | Elucidation of the Pentose Phosphate Pathway, identifying erythrose-4-phosphate as a key intermediate. |

| Late 20th Century | Development of analytical methods enabling the detection of small molecules like this compound in biological fluids. A 1976 patent described a process for separating erythronic acid from other organic acids. google.com |

| Early 2000s | Identification of elevated erythronic acid as a major hallmark in patients with transaldolase deficiency. nih.gov |

| 2010s | Discovery that ingested erythritol is metabolized to erythronate in humans. pnas.orgnih.gov |

| Late 2010s - Early 2020s | Identification of this compound accumulation in cancer cells and the role of ALDH1A1 in its synthesis. biorxiv.orgnih.gov Elucidation of novel catabolic pathways in bacteria. nih.gov |

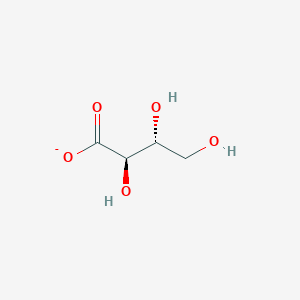

Structure

3D Structure

Properties

Molecular Formula |

C4H7O5- |

|---|---|

Molecular Weight |

135.1 g/mol |

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanoate |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3-/m1/s1 |

InChI Key |

JPIJQSOTBSSVTP-PWNYCUMCSA-M |

SMILES |

C(C(C(C(=O)[O-])O)O)O |

Isomeric SMILES |

C([C@H]([C@H](C(=O)[O-])O)O)O |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Erythronate

Central Carbon Metabolism Derivation of d-Erythronate

This compound originates from the central carbon metabolism, with research indicating its derivation from the third to sixth carbons of glucose. biorxiv.orgmdpi.com This points to a direct link with intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. biorxiv.orgmdpi.comontosight.ai

Pentose Phosphate Pathway (PPP) Intermediate Erythrose-4-Phosphate (E4P) as a Precursor

The primary precursor for this compound biosynthesis is d-Erythrose-4-Phosphate (E4P), an intermediate in the non-oxidative phase of the pentose phosphate pathway. biorxiv.orgmdpi.comwikipedia.org The connection between E4P and this compound is supported by stable isotope tracer experiments, which show that the carbon skeleton of this compound is derived from the same carbon atoms as E4P. biorxiv.orgmdpi.com The availability of E4P is influenced by the flux through the oxidative PPP. Inhibition of the oxidative PPP has been shown to significantly lower intracellular this compound levels. biorxiv.orgmdpi.com

Enzymatic Steps in this compound Formation from E4P

The conversion of E4P to this compound requires two key biochemical steps: oxidation and dephosphorylation. biorxiv.orgmdpi.com There are described pathways that differ in the sequence of these two enzymatic actions.

One of the most described biosynthetic routes involves the initial oxidation of E4P to 4-phospho-d-erythronate (B122664) (4PE). biorxiv.orgmdpi.comresearchgate.net This reaction is catalyzed by the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) through its off-target activity. biorxiv.orgmdpi.comresearchgate.net GAPDH, a central enzyme in glycolysis, demonstrates promiscuity by acting on E4P, although with a significantly lower efficiency compared to its primary substrate, glyceraldehyde-3-phosphate. researchgate.netnih.gov The catalytic rate of GAPDH to produce 4-phosphoerythronate is approximately 3,500-fold lower than its normal function. researchgate.netnih.gov This side activity leads to the formation of 4PE, which can act as a toxic metabolite by inhibiting enzymes in the oxidative PPP, such as 6-phosphogluconate dehydrogenase. biorxiv.orgmdpi.comresearchgate.net

Following its formation, 4-phosphoerythronate (4PE) is dephosphorylated to yield this compound. biorxiv.orgmdpi.comresearchgate.net This step is catalyzed by the widely conserved enzyme Phosphoglycolate Phosphatase (PGP). biorxiv.orgmdpi.comresearchgate.net PGP is considered a metabolite repair enzyme, responsible for detoxifying harmful by-products of metabolism, including 4PE. researchgate.netresearchgate.netnih.gov The dephosphorylation of 4PE by PGP prevents the inhibition of the pentose phosphate pathway and glycolysis, highlighting a crucial role in maintaining metabolic homeostasis. researchgate.netfrontiersin.org

An alternative pathway for this compound formation involves the initial dephosphorylation of E4P to produce erythrose. biorxiv.orgmdpi.comresearchgate.net This erythrose is then oxidized to this compound. biorxiv.orgmdpi.comresearchgate.net Research has identified Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a predominant contributor to this oxidation step in cell extracts. researchgate.netresearchgate.netuni.lu ALDH1A1, an NAD⁺-dependent enzyme, catalyzes the oxidation of erythrose to erythronate. mdpi.comresearchgate.net Studies have shown that reducing ALDH1A1 expression leads to a significant decrease in intracellular this compound concentrations, suggesting its major role in this biosynthetic route. biorxiv.orgmdpi.com While ALDH1A1 is a key player, it is possible that other promiscuous oxidoreductases can also catalyze the NAD⁺-dependent oxidation of erythrose. mdpi.com Interestingly, GAPDH has also demonstrated a mild activity in converting erythrose to erythronate. biorxiv.orgmdpi.com

Phosphoglycolate Phosphatase (PGP) Activity in 4PE Dephosphorylation

Alternative Biosynthetic Routes for this compound

The biosynthesis of this compound is not limited to a single, linear pathway. Evidence points to the existence of alternative and potentially parallel routes for its formation from E4P. biorxiv.orgmdpi.com The two primary proposed pathways differ in the order of the dephosphorylation and oxidation steps. biorxiv.org

One major described pathway involves:

Oxidation: E4P is oxidized to 4PE by GAPDH. biorxiv.orgmdpi.comresearchgate.net

Dephosphorylation: 4PE is dephosphorylated to this compound by PGP. biorxiv.orgmdpi.comresearchgate.net

An alternative, and in some cellular contexts predominant, pathway involves:

Dephosphorylation: E4P is first dephosphorylated to erythrose by a yet-to-be-fully-identified phosphatase. biorxiv.orgmdpi.comresearchgate.net

Oxidation: Erythrose is then oxidized to this compound by ALDH1A1. biorxiv.orgmdpi.comresearchgate.net

The existence of these dual pathways underscores the metabolic adaptability and the promiscuous nature of enzymes in generating metabolites outside of their canonical roles. In some organisms, this compound can be further metabolized. researchgate.net For instance, in Brucella, erythronate is metabolized through a specific erythronate metabolic pathway. researchgate.net

Compound and Enzyme Information

| Name | Type | Function/Role |

| This compound | Carboxylic acid | The final product of the described biosynthetic pathways. |

| d-Erythrose-4-Phosphate (E4P) | Phosphorylated sugar | A key intermediate in the pentose phosphate pathway and the primary precursor for this compound biosynthesis. biorxiv.orgmdpi.comwikipedia.org |

| 4-Phospho-d-erythronate (4PE) | Phosphorylated carboxylic acid | An intermediate in one of the biosynthetic pathways of this compound. biorxiv.orgmdpi.comontosight.ai It can be toxic to cells by inhibiting the oxidative PPP. biorxiv.orgmdpi.comresearchgate.net |

| Erythrose | Simple sugar | An intermediate in the alternative biosynthetic pathway of this compound. biorxiv.orgmdpi.comresearchgate.net |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Enzyme (Dehydrogenase) | A central glycolytic enzyme that exhibits off-target activity by oxidizing E4P to 4PE. biorxiv.orgmdpi.comresearchgate.net It can also mildly convert erythrose to erythronate. biorxiv.orgmdpi.com |

| Phosphoglycolate Phosphatase (PGP) | Enzyme (Phosphatase) | A metabolite repair enzyme that dephosphorylates 4PE to produce this compound. biorxiv.orgmdpi.comresearchgate.net |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Enzyme (Dehydrogenase) | An NAD⁺-dependent enzyme that oxidizes erythrose to this compound in an alternative biosynthetic pathway. biorxiv.orgmdpi.comresearchgate.net |

| 6-Phosphogluconate Dehydrogenase | Enzyme (Dehydrogenase) | An enzyme in the oxidative pentose phosphate pathway that is inhibited by 4PE. biorxiv.orgmdpi.comresearchgate.net |

| Erythrose-4-phosphate dehydrogenase | Enzyme (Dehydrogenase) | Catalyzes the conversion of erythrose-4-phosphate to erythronate-4-phosphate. ontosight.ainih.gov |

This compound in Specific Metabolic Cycles

The formation of this compound is intricately connected with primary metabolic cycles, arising from key intermediates and enzymatic activities.

This compound biosynthesis is closely linked to the pentose phosphate pathway (PPP), a fundamental route for glucose metabolism that generates NADPH and precursors for nucleotide synthesis. mdpi.com The primary substrate for this compound production is erythrose-4-phosphate (E4P), a key intermediate in the non-oxidative branch of the PPP. researchgate.netnih.govuni.lu Isotope tracer studies have confirmed that this compound is derived from glucose, specifically from its third to sixth carbon atoms, which is consistent with its origin from the PPP intermediate E4P. biorxiv.orgmdpi.com In some organisms, such as Sinorhizobium meliloti, E4P serves as a metabolic intermediate in common carbohydrate metabolism and is a substrate in the biosynthesis of Vitamin B6. asm.org

The connection to the PPP suggests that the levels of this compound can be influenced by the flux through this pathway. For instance, inhibition of the oxidative PPP has been shown to significantly decrease this compound levels. biorxiv.orgmdpi.com While it has been proposed that this compound could be formed from the degradation of glycated proteins, the rapid formation observed in enzymatic assays suggests it is more likely derived directly from central carbon metabolism. biorxiv.org

One of the most well-described routes for this compound synthesis casts it as a product of a detoxification pathway designed to mitigate the effects of off-target enzyme activity. biorxiv.orgmdpi.comresearchgate.net This pathway involves two key steps and is initiated when the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) acts on a non-standard substrate.

The established detoxification pathway proceeds as follows:

Oxidation by GAPDH : The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), known for its role in glycolysis, exhibits off-target activity by oxidizing the pentose phosphate pathway intermediate erythrose-4-phosphate (E4P). This reaction produces 4-phospho-d-erythronate (4PE). biorxiv.orgmdpi.com

Dephosphorylation by PGP : The resulting 4PE is a problematic metabolite, as it can strongly inhibit 6-phosphogluconate dehydrogenase, a critical enzyme in the oxidative PPP. biorxiv.orgmdpi.com To prevent this inhibition, the widely conserved enzyme phosphoglycolate phosphatase (PGP) dephosphorylates 4PE to yield this compound, thus detoxifying the cell. biorxiv.orgmdpi.com

More recent research has provided evidence for a possible alternative pathway that also begins with E4P but involves a different sequence of reactions. researchgate.netnih.govresearchgate.net This alternative route suggests:

Dephosphorylation of E4P : An unidentified phosphatase first removes the phosphate group from E4P to produce erythrose. mdpi.comresearchgate.net

Oxidation by ALDH1A1 : The resulting erythrose is then oxidized by the NAD+-dependent enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) to form this compound. mdpi.comresearchgate.netnih.gov

This alternative pathway highlights the role of enzyme promiscuity in metabolic networks and provides another mechanism by which cells can manage reactive intermediates. mdpi.com

Table 1: Key Enzymes in this compound Biosynthesis from Erythrose-4-Phosphate

| Enzyme | Abbreviation | Role | Pathway |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Oxidizes E4P to 4-phosphoerythronate (4PE) via off-target activity. biorxiv.orgmdpi.com | Detoxification Pathway 1 |

| Phosphoglycolate phosphatase | PGP | Dephosphorylates 4PE to this compound. biorxiv.orgmdpi.com | Detoxification Pathway 1 |

| Aldehyde dehydrogenase 1A1 | ALDH1A1 | Oxidizes erythrose to this compound. mdpi.comnih.govuni.lu | Alternative Pathway 2 |

Another proposed origin for this compound is the degradation of N-acetyl-D-glucosamine (GlcNAc). GlcNAc is a major component of complex carbohydrates and structural polysaccharides like hyaluronic acid, which is abundant in synovial fluid. uniprot.org

According to the Human Metabolome Database, erythronic acid (the anionic form of this compound) is formed when GlcNAc is oxidized. In the synovial fluid of patients with rheumatoid arthritis, hyaluronic acid is believed to undergo degradation. This process can be initiated by radicals generated through Fenton chemistry or by sodium hypochlorite (B82951) produced by the enzyme myeloperoxidase. The oxidative breakdown of the GlcNAc components within the hyaluronic acid polymer can lead to the formation of this compound.

Formation as a Detoxification Product of Off-Target Glycolytic Metabolism

Catabolism of this compound in Microbial Systems

While some pathways produce this compound, certain microorganisms have evolved metabolic pathways to utilize it as a nutrient source. The catabolism of this compound has been notably studied in bacteria of the genus Brucella, which are facultative intracellular pathogens.

In Brucella, this compound can be used as a carbon source to support proliferation. nih.gov Research has shown that Brucella abortus and Brucella suis can grow when this compound is provided as an additional carbon source. nih.gov This metabolic capability is regulated by a specific set of genes. For example, the deletion of the key kinase OtnK prevents these bacteria from growing on this compound. nih.govresearchgate.net

The metabolic pathway for this compound utilization in Brucella is distinct from the catabolic pathway for erythritol (B158007), another four-carbon sugar alcohol that Brucella preferentially uses. researchgate.netmdpi.com The ability to metabolize this compound is considered a virulence factor, as it can cooperate with erythritol catabolism to enhance pathogenesis. mdpi.comasm.org The activation of the this compound metabolic pathway has been observed in the placenta of infected pregnant mice, suggesting its importance during infection. nih.govresearchgate.net

Enzymology of D Erythronate and Its Derivatives

Enzymes Involved in d-Erythronate Biosynthesis

The biosynthesis of this compound can occur through at least two distinct pathways involving the promiscuous or off-target activities of several key metabolic enzymes. These pathways originate from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate, erythrose-4-phosphate (E4P). biorxiv.orgmdpi.comresearchgate.net

One of the primary described routes for this compound synthesis involves the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). biorxiv.orgmdpi.comresearchgate.net While its canonical role is in glycolysis, GAPDH exhibits off-target activity, erroneously using erythrose-4-phosphate (E4P) as a substrate. nih.gov This promiscuous action of GAPDH oxidizes E4P to 4-phosphoerythronate (4PE). biorxiv.orgmdpi.comresearchgate.net This reaction is considered a metabolic side reaction, and the product, 4PE, can act as an inhibitor of 6-phosphogluconate dehydrogenase, an enzyme in the oxidative PPP, making its subsequent detoxification necessary. biorxiv.orgmdpi.comresearchgate.net In Escherichia coli, a specific GAPDH isozyme, encoded by the gapB gene, shows efficient non-phosphorylating erythrose-4-phosphate dehydrogenase activity. nih.govebi.ac.uk In contrast, the primary glycolytic GAPDH has a low but present phosphorylating erythrose-4-phosphate dehydrogenase activity. nih.gov

Table 1: GAPDH Activity with Erythrose-4-Phosphate

| Enzyme | Gene | Organism | Substrate | Product | Activity Type |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | - | Mammalian Cells | Erythrose-4-Phosphate (E4P) | 4-Phosphoerythronate (4PE) | Off-target/Promiscuous biorxiv.orgnih.gov |

| Erythrose-4-Phosphate Dehydrogenase | gapB | E. coli | Erythrose-4-Phosphate (E4P) | 4-Phosphoerythronate | Efficient, non-phosphorylating nih.govebi.ac.uk |

Following the formation of 4-phosphoerythronate (4PE) by GAPDH, the enzyme Phosphoglycolate Phosphatase (PGP) catalyzes its dephosphorylation to produce this compound. biorxiv.orgmdpi.comresearchgate.net PGP is a highly conserved metabolite repair enzyme belonging to the HAD superfamily of phosphatases. researchgate.netresearchgate.net Its function is to eliminate toxic side products from metabolism. nih.gov In vitro studies have shown that PGP can efficiently dephosphorylate several substrates, including 4-phospho-D-erythronate (B122664), making it a likely physiological substrate. researchgate.net The dephosphorylation of 4PE by PGP completes this biosynthetic route to this compound, which is seen as a detoxification product. biorxiv.orgmdpi.comresearchgate.net

An alternative pathway for this compound production has been identified, particularly in cancer cells. mdpi.comresearchgate.netuni.lu This route involves the initial dephosphorylation of erythrose-4-phosphate (E4P) to form erythrose, a reaction catalyzed by a yet-to-be-fully-identified phosphatase. biorxiv.orgmdpi.com Subsequently, the aldehyde group of erythrose is oxidized to a carboxylic acid, yielding this compound. biorxiv.orgmdpi.com

Enzyme assay-coupled protein fractionation and proteomics analysis have identified Aldehyde Dehydrogenase 1A1 (ALDH1A1) as the primary enzyme responsible for this oxidation step in cell extracts. researchgate.netresearchgate.netuni.lu The reaction is dependent on the cofactor NAD+. biorxiv.orgmdpi.com In vitro enzyme assays confirmed that purified ALDH1A1 can convert erythrose to erythronate in the presence of NAD+. biorxiv.org Genetic silencing of the ALDH1A1 gene in cancer cell lines led to a significant decrease in intracellular erythronate levels, further supporting its role in this pathway. biorxiv.orgnih.gov While ALDH1A1 is the predominant contributor, GAPDH has also been shown to have very mild activity in converting erythrose to erythronate. biorxiv.org

Table 2: Alternative Biosynthetic Pathway of this compound

| Step | Substrate | Enzyme | Product | Cofactor |

| 1 | Erythrose-4-Phosphate (E4P) | Unknown Phosphatase | Erythrose | - |

| 2 | Erythrose | Aldehyde Dehydrogenase 1A1 (ALDH1A1) researchgate.netuni.lu | This compound | NAD+ biorxiv.orgmdpi.com |

Phosphoglycolate Phosphatase (PGP) in Dephosphorylation Reactions

Enzymes Catalyzing Reactions of this compound and 4-Phospho-d-Erythronate

Beyond its biosynthesis, 4-phospho-d-erythronate serves as a substrate for enzymes involved in essential metabolic pathways, such as the biosynthesis of vitamin B6 in bacteria.

4-Phospho-d-erythronate dehydrogenase, encoded by the pdxB gene, is an oxidoreductase that plays a key role in a bacterial pathway for the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. uniprot.orgqmul.ac.ukgenome.jp The enzyme is classified under EC number 1.1.1.290. uniprot.orgqmul.ac.ukuniprot.org It catalyzes the oxidation of its substrate, 4-phospho-D-erythronate (4PE), to (3R)-3-hydroxy-2-oxo-4-phosphooxybutanoate. uniprot.orgqmul.ac.ukwikipedia.org This enzyme is found in various bacteria, including Escherichia coli and Thermophagus xiamenensis. uniprot.orguniprot.org It is important to note that a different, FAD-dependent 4-phospho-D-erythronate dehydrogenase (PdxR) exists in organisms like Sinorhizobium meliloti, highlighting diversity in cofactor requirements for this reaction across species. nih.gov

The catalytic activity of PdxB is dependent on the cofactor NAD+ (Nicotinamide adenine (B156593) dinucleotide). uniprot.orggenome.jp The systematic name for the enzyme is 4-phospho-D-erythronate:NAD+ 2-oxidoreductase. qmul.ac.ukgenome.jp A distinctive feature of PdxB is that it is a nicotino-enzyme, meaning the NAD(H) cofactor remains tightly bound to the enzyme and cannot be removed by dialysis or re-oxidized by free NAD+. qmul.ac.uknih.govacs.orgexpasy.org

For the enzyme to perform multiple turnovers, the enzyme-bound NADH produced after the oxidation of 4PE must be regenerated back to NAD+. nih.govacs.org This regeneration is not achieved by free NAD+ in the environment. qmul.ac.ukgenome.jp Instead, PdxB catalyzes a second reaction where it uses physiologically available α-keto acids, such as 2-oxoglutarate, oxaloacetate, or pyruvate, as co-substrates. qmul.ac.ukgenome.jpnih.gov The enzyme-bound NADH reduces these α-keto acids to their respective (R)-hydroxy acids, which in turn re-oxidizes the cofactor to NAD+, restoring the enzyme's activity for another round of 4PE oxidation. qmul.ac.ukgenome.jpnih.gov

Table 3: Characteristics of 4-Phospho-d-Erythronate Dehydrogenase (PdxB)

| Characteristic | Description | Source(s) |

| Enzyme Commission No. | EC 1.1.1.290 | uniprot.orgqmul.ac.ukgenome.jp |

| Gene | pdxB | uniprot.orguniprot.org |

| Reaction | 4-phospho-D-erythronate + NAD+ ⇌ (3R)-3-hydroxy-2-oxo-4-phosphooxybutanoate + NADH + H+ | uniprot.orgqmul.ac.ukwikipedia.org |

| Pathway | Pyridoxal 5'-phosphate (Vitamin B6) biosynthesis | uniprot.orgqmul.ac.uk |

| Cofactor | Tightly bound NAD+/NADH | qmul.ac.uknih.govacs.org |

| Catalytic Cycle | Requires α-keto acids (e.g., pyruvate) to regenerate enzyme-bound NAD+ | qmul.ac.ukgenome.jpnih.gov |

Structural Biology and Active Site Analysis (e.g., crystal structures, ligand binding)

This compound 4-Phosphate Dehydrogenase (PdxA2, EC 1.1.1.409)

This compound 4-phosphate dehydrogenase, also known as PdxA2, is an enzyme that catalyzes the NAD+-dependent oxidation of its substrate. uniprot.orguniprot.org In Heliobacterium modesticaldum, PdxA2 facilitates the oxidation and subsequent decarboxylation of this compound 4-phosphate, leading to the formation of dihydroxyacetone phosphate (DHAP), CO2, and NADH. uniprot.org The reaction is dependent on the presence of the cofactor NAD+. uniprot.org Similarly, the PdxA2 from Cupriavidus necator also shows NAD-dependent catalytic activity. uniprot.org

The PdxA2 enzyme exhibits a degree of substrate versatility. The enzyme from Heliobacterium modesticaldum can utilize both this compound 4-phosphate and D-threonate 4-phosphate as substrates. uniprot.org In Cupriavidus necator, the PdxA2 enzyme is noted to act on D-threonate 4-phosphate and can also use 4-hydroxy-L-threonine 4-phosphate as a substrate. uniprot.org Research has also shown that PdxA2 from Salmonella enterica can phosphorylate D-threonate and this compound, and the resulting phosphorylated products are then oxidatively decarboxylated by PdxA2 to produce DHAP. acs.org

Kinetic studies on PdxA2 homologs provide insight into their efficiency. For the PdxA2 from Salmonella typhimurium (PdxA2ST), the enzyme demonstrated 4-phospho-L-threonine (4PHT) dehydrogenase activity with a kcat/KM of 8.3 ± 2.5 × 10³ M⁻¹ s⁻¹. acs.org This is comparable to the canonical PdxA from E. coli, which has a kcat/KM of 1.2 ± 0.4 x10⁵ M⁻¹ s⁻¹. acs.org Further studies have characterized the kinetic properties of DUF1537 family enzymes, which are often encoded in proximity to PdxA2 genes. For several of these enzymes, the KM values for D-threonate and this compound are significantly lower (around 100-fold less) than for 4-hydroxy-L-threonine (4HT), indicating a higher affinity for the former substrates, even though the kcat values are similar.

Interactive Data Tables

Table 1: Substrate Specificity of this compound Dehydrogenase and its Homologs

| Enzyme/Organism | Substrate(s) | Product(s) | Cofactor | Reference |

| D-pentonate 4-dehydrogenase | This compound, D-arabonate, D-ribonate | 3-keto-D-erythronate (putative) | Not specified | tandfonline.com |

| PdxR (Sinorhizobium meliloti) | 4-phospho-D-erythronate (4PE) | 3-hydroxy-4-phosphohydroxy-α-ketobutyrate | FAD | asm.org |

| PdxB (Escherichia coli) | Erythronate-4-phosphate | 3-hydroxy-2-oxo-4-phosphonooxybutanoate | NAD+ | uniprot.org |

| PdxA2 (Heliobacterium modesticaldum) | This compound 4-phosphate, D-threonate 4-phosphate | Dihydroxyacetone phosphate (DHAP), CO2 | NAD+ | uniprot.org |

| PdxA2 (Cupriavidus necator) | D-threonate 4-phosphate, 4-hydroxy-L-threonine 4-phosphate | Dihydroxyacetone phosphate (DHAP) | NAD+ | uniprot.org |

Table 2: Kinetic Parameters of PdxA2 and Related Enzymes

| Enzyme | Organism | Substrate | Kcat/KM (M⁻¹ s⁻¹) | Reference |

| PdxA2 | Salmonella typhimurium | 4-phospho-L-threonine (4PHT) | 8.3 ± 2.5 × 10³ | acs.org |

| PdxA | Escherichia coli | 4-phospho-L-threonine (4PHT) | 1.2 ± 0.4 x10⁵ | acs.org |

Structural Features and Binding Sites

The enzyme erythronate-4-phosphate dehydrogenase (PdxB) from Pseudomonas aeruginosa is a homodimeric enzyme. nih.gov Each subunit, consisting of 380 residues, is organized into three distinct structural domains: a lid domain, a nucleotide-binding domain, and a C-terminal dimerization domain. nih.gov The C-terminal domain possesses a unique fold and is primarily responsible for the dimerization of the enzyme. nih.gov

In its crystalline form, the two subunits of the dimeric enzyme exhibit different ligand-bound states and consequently, significantly different conformations. nih.gov One subunit binds with NAD and a phosphate ion, while the other, featuring a more open active site cleft, binds with NAD and L(+)-tartrate. nih.gov This structural information provides a detailed understanding of how the cofactor and substrate are recognized, offering insights into the catalytic mechanism of PdxB. nih.gov

This compound Dehydrogenase (DenD, EC 1.1.1.410)

This compound dehydrogenase, denoted as DenD, is an enzyme involved in the catabolism of this compound in bacteria. qmul.ac.uk It is systematically named this compound:NAD+ 2-oxidoreductase. qmul.ac.uk

Oxidative Conversion of this compound to 2-Oxo-tetronate

DenD catalyzes the oxidation of this compound to 2-oxo-tetronate. uniprot.orgebi.ac.uk This reaction is a key step in a proposed pathway for the utilization of this compound, analogous to the degradation pathway of L-threonate. pnas.org The reaction is as follows:

This compound + NAD+ ⇌ 2-dehydro-D-erythronate + NADH + H+ qmul.ac.uk

The product, 2-dehydro-D-erythronate, is also known as (3R)-3,4-dihydroxy-2-oxobutanoate. qmul.ac.uk

NAD+/NADP+ Cosubstrate Preference

DenD can utilize either NAD+ or NADP+ as a cosubstrate for the oxidation of this compound. uniprot.orgebi.ac.ukpnas.org However, the enzyme exhibits a preference for NAD+. ebi.ac.ukpnas.org The efficiency of the oxidation of this compound with either cosubstrate is significant, with a kcat/KM value greater than 10³ M⁻¹s⁻¹. pnas.org

This compound Kinase (DenK) Activity

This compound kinase, or DenK, is an enzyme that catalyzes the phosphorylation of this compound. mdpi.com This enzyme is part of the DUF1537 protein family, which comprises a novel kinase family involved in the catabolic pathways of acid sugars. pnas.orgmdpi.com The reaction catalyzed by DenK is:

ATP + this compound ⇌ ADP + 4-phospho-D-erythronate

This ATP-dependent kinase activity is crucial for the further metabolism of this compound. mdpi.com

Enzymatic Interactions and Regulation

This compound as an Inhibitor of Ribose 5-Phosphate Isomerase (RPI)

4-Phospho-D-erythronate (4PE), a derivative of this compound, acts as an inhibitor of Ribose 5-phosphate isomerase (RPI). nih.gov RPI is a crucial enzyme in the pentose phosphate pathway, responsible for the interconversion of ribose-5-phosphate (B1218738) and ribulose-5-phosphate. mdpi.com

There are two distinct, non-homologous families of RPIs: RpiA and RpiB. nih.govuq.edu.au 4PE has been shown to be a potent competitive inhibitor of spinach RpiA, with a Ki value of 28µM. researchgate.net In studies with RpiB from Mycobacterium tuberculosis, 4-phospho-D-erythronate was also found to be an inhibitor, with a Ki of 1.7 mM. nih.gov The difference in inhibitory affinity between RpiA and RpiB is attributed to structural differences in their active sites. nih.govuq.edu.au Specifically, a lysine (B10760008) residue in RpiA provides more efficient stabilization of the reaction intermediate compared to the uncharged groups in the active site of RpiB, leading to more efficient binding of 4-phospho-D-erythronate to RpiA. nih.govuq.edu.au

The inhibitory properties of 4PE and its analogs are of interest for the development of potential drugs and herbicides, as RPI is an essential enzyme in various organisms, including pathogens. nih.govresearchgate.net

Table of Research Findings on this compound Enzymology

| Enzyme | Gene | EC Number | Function | Substrate(s) | Product(s) | Cosubstrate Preference | Inhibitor | Organism Studied |

|---|---|---|---|---|---|---|---|---|

| Erythronate-4-phosphate dehydrogenase | pdxB | 1.1.1.290 | Oxidation | Erythronate-4-phosphate | 3-hydroxy-2-oxo-4-phosphonooxybutanoate | NAD+ | Pseudomonas aeruginosa | |

| This compound dehydrogenase | denD | 1.1.1.410 | Oxidation | This compound | 2-Oxo-tetronate | NAD+ > NADP+ | Haemophilus influenzae | |

| This compound Kinase | denK | 2.7.1.220 | Phosphorylation | This compound, ATP | 4-phospho-D-erythronate, ADP | Bacteria | ||

| Ribose 5-Phosphate Isomerase A | 5.3.1.6 | Isomerization | Ribose-5-phosphate | Ribulose-5-phosphate | 4-phospho-D-erythronate | Spinach |

| Ribose 5-Phosphate Isomerase B | | 5.3.1.6 | Isomerization | Ribose-5-phosphate | Ribulose-5-phosphate | | 4-phospho-D-erythronate | Mycobacterium tuberculosis |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-dehydro-D-erythronate |

| 2-Oxo-tetronate |

| 3-hydroxy-2-oxo-4-phosphonooxybutanoate |

| 4-phospho-D-erythronate |

| ADP |

| ATP |

| This compound |

| Erythronate-4-phosphate |

| L(+)-tartrate |

| NAD+ |

| NADH |

| NADP+ |

| Phosphate |

| Ribose-5-phosphate |

Interplay with Pyridoxal 5'-Phosphate Biosynthesis Enzymes (e.g., PdxR, SerC, PdxF)

The metabolism of this compound is intricately linked to the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, particularly through the DXP-dependent pathway found in many bacteria. In this pathway, the phosphorylated form, this compound-4-phosphate (4PE), serves as a crucial intermediate. The enzymatic conversion of 4PE is a key step, involving several important enzymes such as PdxR and the bifunctional SerC/PdxF.

PdxR : In some bacteria, such as Sinorhizobium meliloti, the enzyme 4-phosphoerythronate dehydrogenase is not the typical PdxB found in E. coli, but a non-orthologous flavin adenine dinucleotide (FAD)-dependent enzyme designated PdxR. nih.govasm.orgresearchgate.net PdxR catalyzes the oxidation of 4PE to (3R)-3-hydroxy-2-oxo-4-phosphooxybutanoate (HPHKB), a critical step in the formation of the 4-phosphohydroxy-L-threonine (4PHT) precursor for PLP synthesis. asm.orgnih.gov This enzyme is functionally equivalent to PdxB but differs in its structure and cofactor requirements, highlighting the diversity of enzymatic strategies for vitamin B6 biosynthesis. nih.govnih.gov Mechanistic studies on enzymes like PdxR have been advanced by the chemical synthesis of its substrate, 4-phospho-D-erythronate.

SerC (PdxF) : Following the oxidation of 4PE, the aminotransferase SerC, also known as PdxF, plays a vital role. nih.govasm.org SerC is a bifunctional enzyme that participates in both L-serine biosynthesis and the PLP synthesis pathway. nih.govstring-db.org In the context of vitamin B6 production, it catalyzes the transamination of HPHKB to produce 4-phosphohydroxy-L-threonine (4PHT). nih.govasm.org The designation PdxF underscores its specific function within this pathway. The promiscuous activity of SerC is also noteworthy; in alternative or "serendipitous" pathways that bypass blocks in the canonical route, SerC can convert (3R)-3,4-dihydroxy-2-oxobutanoate—derived from the promiscuous oxidation of erythronate—into 4-hydroxythreonine, thereby restoring PLP synthesis. d-nb.inforesearchgate.netpnas.org

The coordinated action of these enzymes demonstrates the central role of this compound-4-phosphate as a metabolic node connecting carbohydrate metabolism with essential cofactor biosynthesis.

Table 1: Key Enzymes in the Interplay between this compound and PLP Biosynthesis

| Enzyme | Gene Name(s) | Function in PLP Pathway | Organism Example |

|---|---|---|---|

| 4-Phosphoerythronate Dehydrogenase | pdxR | Catalyzes the FAD-dependent oxidation of 4-phospho-D-erythronate (4PE) to 3-hydroxy-4-phosphohydroxy-α-ketobutyrate (HPHKB). asm.orgresearchgate.net | Sinorhizobium meliloti nih.govasm.org |

| 3-Phosphoserine/Phosphohydroxythreonine Aminotransferase | serC / pdxF | Catalyzes the transamination of HPHKB to 4-phosphohydroxy-L-threonine (4PHT). nih.govasm.org Also exhibits promiscuous activity in bypass pathways. d-nb.info | Escherichia coli nih.govstring-db.org |

| 4-Phosphoerythronate Dehydrogenase | pdxB | Catalyzes the NAD+-dependent oxidation of 4-phospho-D-erythronate (4PE). nih.govqmul.ac.ukuniprot.org | Escherichia coli, Pseudomonas aeruginosa nih.govuniprot.org |

Chemical Synthesis and Derivatization Strategies of D Erythronate

Total and Stereoselective Synthesis of d-Erythronate Derivatives

The synthesis of this compound derivatives is a focused area of organic chemistry, driven by the need for specific intermediates in biochemical and mechanistic studies. Key to these syntheses is the control of stereochemistry and the strategic use of protecting groups to achieve viable yields of the target molecules.

Synthesis of 4-Phospho-d-Erythronate (B122664) (4PE)

4-Phospho-d-erythronate (4PE) is a significant intermediate in the biosynthesis of pyridoxal (B1214274) 5′-phosphate (PLP) in some bacteria and also acts as an inhibitor of the enzyme ribose 5-phosphate isomerase. nih.govnih.gov The challenges associated with its synthesis, such as low yields and expensive starting materials, have spurred the development of more efficient routes. nih.govnih.gov

The synthetic pathway from D-Erythronolactone involves a sequence of protection, ring-opening, and phosphorylation steps to yield the final product.

Table 1: Synthetic Route Summary for 4-Phospho-d-Erythronate (4PE)

| Starting Material | Key Intermediate Strategy | Number of Steps | Overall Yield |

| D-Erythronolactone | Benzyl (B1604629) ester protection | 5 | 22% nih.govrsc.org |

The choice of protecting groups is critical to the success of the 4PE synthesis. nih.gov An early strategy involved converting the methyl ester of erythronic acid to methyl 2,3-O-dibenzoyl 4-O-trityl D-erythronic acid. nih.gov However, attempts to purify methyl erythronate via silica (B1680970) gel chromatography proved unsuccessful because the compound would spontaneously cyclize, thereby regenerating the starting erythronolactone. nih.gov

The key to a more successful synthetic strategy was the utilization of a benzyl ester instead of a methyl ester. nih.gov The hydroxyl groups of D-erythronolactone are first protected, for instance, by using benzyl bromide. nih.gov After subsequent steps, the benzyl protecting groups can be effectively removed. While hydrogenation over a palladium on carbon (Pd/C) catalyst in water did not lead to complete deprotection, switching the solvent system to a methanol-water mixture (95:5) allowed for complete deprotection within 24 hours under hydrogen pressure, yielding the final 4PE product. nih.gov

Table 2: Comparison of Synthetic Precursors for 4PE

| Precursor | Cost | Yield | Suitability for Large-Scale Synthesis |

| D-Erythrose (B157929) 4-phosphate | Prohibitively expensive (> $6500/gram) nih.gov | N/A | Low |

| D-Erythronolactone | Inexpensive nih.gov | 22% overall nih.gov | High |

Protecting Group Strategies in Synthesis (e.g., benzyl ester, methyl ester)

Synthesis of Methyl 2,4-Dibromo-2,4-Dideoxy-L-Erythronate

Methyl 2,4-dibromo-2,4-dideoxy-L-erythronate is a compound that can be synthesized from L-ascorbic acid in a two-step process. cdnsciencepub.comdntb.gov.ua This derivative serves as a starting material in stereospecific syntheses of more complex molecules, such as D-alanine derivatives contained within a disubstituted Current time information in Bangalore, IN.oxazinan-3-one ring structure. cdnsciencepub.comdntb.gov.ua In one documented reaction, Methyl 2,4-dibromo-2,4-dideoxy-L-erythronate is treated with potassium acetate (B1210297) and potassium iodide in a dimethylformamide solvent to produce methyl (2R,3S)-4-acetoxy-2,3-epoxybutanoate with a 90% yield. molaid.com

Preparation of Potassium this compound Salts

Potassium this compound, the potassium salt of D-erythronic acid, can be prepared through straightforward chemical methods. smolecule.com One of the primary synthesis routes is the direct neutralization of D-erythronic acid. smolecule.com This is achieved by reacting the acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield the corresponding potassium salt. smolecule.com Beyond direct chemical synthesis, biotransformation presents another avenue, where certain microorganisms can convert sugars into erythronic acid, which is then processed to obtain the potassium salt. smolecule.com

This compound and its Analogues as Chiral Building Blocks

The inherent chirality of this compound and its analogues makes them sought-after starting materials in stereoselective synthesis. These C4 building blocks provide a scaffold with multiple functionalities that can be manipulated to create more complex chiral molecules. researchgate.netresearchgate.net The strategic use of these building blocks is a cornerstone of the "chiral pool" approach to asymmetric synthesis, where readily available enantiopure compounds are used as precursors. enamine.net

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product, a critical consideration in pharmaceuticals and biologically active compounds where different enantiomers can have vastly different effects. wikipedia.org this compound and its derivatives, such as D-erythronolactone, serve as versatile chiral synthons. researchgate.net Their fixed stereochemistry allows for the controlled introduction of new chiral centers, influencing the stereochemical outcome of subsequent reactions. wikipedia.org For instance, the development of new drugs increasingly relies on chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net The use of these building blocks can be more efficient than other methods like kinetic resolution, leading to higher yields of the desired enantiomer. ajchem-b.com

The synthesis of natural products often presents significant challenges due to their complex and stereochemically rich structures. This compound derivatives have proven to be instrumental in the total synthesis of various natural products.

Key applications include:

epi-Muricatacin: Both enantiomers of this biologically active natural product have been synthesized using 2,3-O-isopropylidene-D-erythrose, a derivative of this compound, as a chiral precursor. researchgate.net

(-)-Swainsonine: A concise asymmetric formal synthesis of this indolizidine alkaloid was developed starting from D-erythronolactone. researchgate.net

(-)-α-Conhydrine: This natural product and its pyrrolidine (B122466) analogue have been synthesized from D-erythronolactone, highlighting the versatility of this chiral building block. researchgate.net

Sphingolipids: this compound derivatives are crucial in the synthesis of sphingosine (B13886) and its analogues, which are fundamental components of cell membranes. researchgate.netrsc.orgnih.gov For example, a synthesis of D-erythro-sphingosine has been achieved starting from D-ribo-phytosphingosine, a related chiral building block. researchgate.net

Table 1: Examples of Natural Products Synthesized Using this compound Derivatives

| Natural Product | Starting Material (this compound Derivative) | Key Synthetic Feature | Reference |

|---|---|---|---|

| epi-Muricatacin | 2,3-O-isopropylidene-D-erythrose | Synthesis of both enantiomers from a single chiral precursor. | researchgate.net |

| (-)-Swainsonine | D-Erythronolactone | Diastereoselective amination of a chiral benzylic ether. | researchgate.net |

| (-)-α-Conhydrine | D-Erythronolactone | Regioselective and diastereoselective allylic amination. | researchgate.net |

| D-erythro-Sphingosine | D-ribo-phytosphingosine | Selective transformation of a vicinal diol to an E-allylic alcohol. | researchgate.netnih.gov |

The application of this compound and its analogues extends to the synthesis of a broad range of optically active compounds beyond natural products. These chiral building blocks are valuable for creating molecules with specific stereochemistry for various applications, including pharmaceuticals and materials science. google.com

Examples of optically active compounds prepared from this compound derivatives include:

Chiral Glycerol (B35011) Derivatives: Enantiomerically pure glycerol derivatives have been prepared from 1,2-O-protected erythritols, which can be obtained from erythorbic acid. google.com These are important intermediates for optically active beta-adrenergic agonists and antagonists. google.com

Densely Functionalized Chiral Building Blocks: New, selectively protected and multifunctional chiral C4 building blocks have been prepared from D-erythorbic acid in a few steps with good yields. researchgate.net These compounds are rich in stereochemistry and are useful for further asymmetric synthesis. researchgate.net

The controlled conversion of this compound derivatives to specific stereoisomers of other compounds is a powerful synthetic strategy. A notable example is the synthesis of D-erythro-sphingosine, a fundamental component of sphingolipids. Various synthetic routes have been developed to achieve the correct stereochemistry at the multiple chiral centers of this molecule.

Several approaches to the synthesis of D-erythro-sphingosine include:

From D-ribo-phytosphingosine: A practical and efficient synthesis of D-erythro-sphingosine starts from commercially available D-ribo-phytosphingosine. researchgate.netnih.gov A key step in this synthesis is the selective transformation of the 3,4-vicinal diol of phytosphingosine (B30862) into the characteristic E-allylic alcohol of sphingosine via a cyclic sulfate (B86663) intermediate. nih.gov

From D-Galactose: A chirospecific total synthesis of D-erythro-sphingosine has been performed starting from D-galactose via an azidosphingosine intermediate. nih.gov This method yields a highly homogeneous sphingosine base. nih.gov

From Ethyl dl-erythro-2-acetamino-3-hydroxy-4t-octadecenoate: The four stereoisomers of sphingosine (D-erythro, L-erythro, D-threo, and L-threo) have been synthesized from this starting material. nih.gov The method involves esterification with l(+)-acetylmandeloyl chloride, separation of the diastereomers, and subsequent reduction. nih.gov

Table 2: Synthetic Strategies for D-erythro-sphingosine

| Starting Material | Key Transformation | Overall Yield | Reference |

|---|---|---|---|

| Vinylepoxide | Regioselective opening and E-selective cross-metathesis | 51% (5 steps) | rsc.org |

| D-ribo-phytosphingosine | Transformation of a vicinal diol via a cyclic sulfate intermediate | Not specified | researchgate.netnih.gov |

| D-Galactose | Chirospecific synthesis via an azidosphingosine intermediate | Not specified | nih.gov |

| Ethyl dl-erythro-2-acetamino-3-hydroxy-4t-octadecenoate | Diastereomer separation and reduction | Not specified | nih.gov |

Use in the Preparation of Optically Active Compounds

Chemoenzymatic Synthesis Approaches Involving this compound Precursors

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. iupac.org This approach is particularly useful for the synthesis of complex molecules like natural products and their analogues. mdpi.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, while chemical steps can be used for transformations not easily achieved with biological catalysts. iupac.orgrsc.org

In the context of this compound, chemoenzymatic approaches often involve the use of enzymes to either produce a chiral precursor to this compound or to modify a this compound derivative. For example, the enzyme-catalyzed construction of C4 chiral building blocks can start from erythritol (B158007). researchgate.net

A significant chemoenzymatic pathway involving a this compound derivative is the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria. nih.gov In Escherichia coli, 4-phospho-D-erythronate (4PE) is a key intermediate. nih.govasm.org It is produced from D-erythrose 4-phosphate by the enzyme D-erythrose 4-phosphate dehydrogenase. asm.org The 4PE is then converted to 2-oxo-3-hydroxy-4-phosphobutanoate by the enzyme 4-phospho-D-erythronate dehydrogenase (PdxB). nih.gov In other bacteria, such as Sinorhizobium meliloti, a different, FAD-dependent 4-phospho-D-erythronate dehydrogenase (PdxR) catalyzes this step. asm.orgnih.gov

The study of these enzymatic pathways has been facilitated by the chemical synthesis of precursors like 4-phospho-D-erythronate from D-erythronolactone. nih.govresearchgate.net This interplay between chemical synthesis and enzymatic studies exemplifies the power of chemoenzymatic approaches. Furthermore, chemoenzymatic methods have been used to produce non-natural terpenoids by utilizing the promiscuous activity of terpene synthases with substrate analogs. nih.gov This highlights the potential for creating novel compounds by combining chemical synthesis of precursors with enzymatic transformations.

Molecular Mechanisms and Biological Roles of D Erythronate

Role in Pyridoxal (B1214274) 5'-Phosphate (Vitamin B6) Biosynthesis Pathways

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for a multitude of enzymatic reactions crucial for life. frontiersin.orgmdpi.comcaister.com While animals cannot synthesize vitamin B6 de novo, prokaryotes and plants utilize distinct pathways for its production. mdpi.compnas.orgrcsb.org One of these, the deoxyxylulose 5-phosphate (DXP)-dependent pathway, prominently features d-Erythronate in the form of its phosphorylated derivative. pnas.orgnih.gov

4-Phospho-d-Erythronate (B122664) (4PE) as a Key Intermediate

In the DXP-dependent pathway of vitamin B6 biosynthesis, 4-phospho-d-erythronate (4PE) serves as a critical intermediate. nih.govnih.govnih.govnih.govebi.ac.uk This pathway begins with D-erythrose (B157929) 4-phosphate (E4P), which is oxidized to 4PE. caister.comnih.gov This reaction is catalyzed by D-erythrose-4-phosphate dehydrogenase. nih.gov

Subsequently, 4PE is further oxidized by the enzyme 4-phospho-d-erythronate dehydrogenase (PdxB) to produce (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate. nih.govwikipedia.orggenome.jp This step is a crucial part of the synthesis of 4-phosphohydroxy-L-threonine (4PHT), a precursor to the pyridoxine (B80251) 5'-phosphate (PNP) molecule. nih.govnih.govresearchgate.netresearchgate.net The final steps involve the condensation of 4PHT and DXP to form PNP, which is then oxidized to the active coenzyme PLP. caister.comnih.gov

The enzyme 4-phosphoerythronate dehydrogenase is a member of the d-isomer specific 2-hydroxyacid dehydrogenase superfamily. rcsb.org In some bacteria, such as Pseudomonas aeruginosa, this enzyme is a homodimer with each subunit containing a nucleotide-binding domain and a dimerization domain. rcsb.org

Divergent Biosynthetic Routes in Prokaryotes

Two primary de novo biosynthesis pathways for vitamin B6 are known in prokaryotes: the DXP-dependent and the DXP-independent pathways. frontiersin.orgpnas.orgnih.gov The DXP-dependent pathway, which utilizes 4PE, is well-characterized in Gram-negative bacteria like Escherichia coli. pnas.orgnih.gov

However, variations exist within this pathway. For instance, in Sinorhizobium meliloti, the enzyme that oxidizes 4PE is a flavin adenine (B156593) dinucleotide (FAD)-dependent 4-phospho-d-erythronate dehydrogenase (encoded by pdxR), which is different from the NAD-dependent PdxB found in E. coli. nih.govnih.govebi.ac.uk This highlights a divergence in the cofactor requirements for this key enzymatic step.

S. meliloti also possesses a second pathway for 4PHT synthesis that starts from glycolaldehyde. nih.govnih.govebi.ac.ukresearchgate.net This alternative route underscores the metabolic flexibility of some prokaryotes in producing this essential vitamin.

The DXP-independent pathway, found in other bacteria, fungi, and plants, utilizes a PLP synthase complex to produce PLP directly from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine. frontiersin.orgpnas.orgnih.gov This pathway does not involve this compound or its phosphorylated form.

Significance in Cellular Metabolic Reprogramming

Metabolic reprogramming is a hallmark of certain physiological and pathological states, including cancer, where cells alter their metabolic pathways to support increased proliferation and survival. biorxiv.orgnih.govmdpi.com Recent studies have implicated this compound in this process.

Accumulation of this compound in Altered Metabolic States (e.g., specific cancer cell lines)

Untargeted metabolomics studies have revealed the accumulation of this compound in several human cancer cell lines. biorxiv.orgnih.govresearchgate.net Specifically, increased levels of this compound have been detected in lung tumors compared to adjacent normal tissues, suggesting it could be a potential biomarker for certain cancers. biorxiv.orgnih.govresearchgate.netuni.lu

This accumulation is considered an example of metabolic reprogramming in cancer cells. biorxiv.orgnih.govresearchgate.net The altered metabolic state in cancer cells, often characterized by increased flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), appears to drive the production of this compound. biorxiv.orgnih.gov

Investigation of this compound Production as a Metabolic Byproduct

The production of this compound in mammalian cells is thought to originate from the pentose phosphate pathway (PPP) intermediate, erythrose-4-phosphate (E4P). biorxiv.orgnih.govmdpi.com One proposed pathway involves the off-target activity of glycolytic enzymes. pnas.org Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can oxidize E4P to 4-phosphoerythronate (4PE). biorxiv.orgmdpi.com Subsequently, 4PE is dephosphorylated by phosphoglycolate phosphatase (PGP) to yield this compound. biorxiv.orgpnas.org In this context, this compound is considered a detoxification product, as 4PE can inhibit 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative PPP. biorxiv.orgmdpi.compnas.org

An alternative route for this compound production has also been proposed, particularly in cancer cells. nih.govresearchgate.netuni.lu This pathway involves the dephosphorylation of E4P to form erythrose, which is then oxidized to this compound. biorxiv.orgnih.govresearchgate.net The enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as a major contributor to this oxidation step in cell extracts. nih.govuni.lusalk.edu

The inhibition of enzymes in the oxidative PPP has been shown to significantly lower this compound levels, further supporting the link between this compound production and the PPP. biorxiv.orgnih.gov

Intermediary Functions in Biochemical Reactions

Beyond its role in vitamin B6 biosynthesis and its accumulation in cancer, this compound and its derivatives participate in other biochemical reactions. It is recognized as a metabolite in various organisms and has been found in human biofluids. nih.govsmolecule.com

Recent research has uncovered catabolic pathways for this compound in certain bacteria. nih.gov For example, a convergent catabolic pathway for this compound has been characterized in Pseudonocardia dioxanivorans. nih.gov This suggests that some organisms can utilize this compound as a carbon source.

The enzymatic reactions involving this compound highlight its role as a metabolic intermediate that connects different biochemical pathways, including carbohydrate metabolism and cofactor biosynthesis. smolecule.com

Participation in Pathways Leading to Crucial Metabolites

This compound is intrinsically linked to the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. biorxiv.orgmdpi.com Its biosynthesis primarily originates from the PPP intermediate, d-erythrose-4-phosphate (E4P). biorxiv.orgmdpi.com Research has illuminated that this compound is derived from the C3-C6 carbon backbone of glucose, consistent with its origin from E4P. biorxiv.org

Two main biosynthetic pathways for this compound have been described in mammalian cells:

The Detoxification Pathway: One well-described pathway involves the oxidation of E4P to 4-phospho-d-erythronate (4PE) through the off-target activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). biorxiv.orgmdpi.com Subsequently, 4PE is dephosphorylated by the enzyme phosphoglycolate phosphatase (PGP) to yield this compound. biorxiv.orgmdpi.com In this context, this compound production is considered a detoxification mechanism, as its precursor, 4PE, is a potent inhibitor of 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative PPP. biorxiv.orgmdpi.com

The Alternative Pathway: Another proposed route involves a different sequence of events. First, E4P is dephosphorylated to form d-erythrose. biorxiv.orgnih.gov This intermediate is then oxidized to this compound, a reaction predominantly catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1). biorxiv.orgmdpi.com

Perturbations in the PPP have a direct impact on this compound levels. For instance, silencing the gene for transaldolase (TALDO1), a key enzyme in the non-oxidative PPP, leads to an accumulation of E4P and a subsequent increase in intracellular this compound levels by approximately 70-75%. biorxiv.orgnih.govmdpi.com Conversely, inhibiting the oxidative PPP, and thus reducing the availability of E4P, results in a significant decrease in this compound. biorxiv.orgmdpi.com

In certain bacteria, such as Brucella, this compound is a preferential carbon source and is metabolized through a distinct catabolic pathway, highlighting its role as a nutrient in specific biological contexts. asm.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Role in this compound Metabolism | Pathway Involvement |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Catalyzes the oxidation of E4P to 4-phospho-d-erythronate (4PE) (off-target activity) | Pentose Phosphate Pathway / Glycolysis |

| Phosphoglycolate phosphatase (PGP) | Dephosphorylates 4PE to this compound | This compound Biosynthesis (Detoxification) |

| Aldehyde dehydrogenase 1A1 (ALDH1A1) | Oxidizes d-erythrose to this compound | This compound Biosynthesis (Alternative Pathway) |

| Transaldolase (TALDO1) | Regulates the availability of the precursor E4P | Pentose Phosphate Pathway (Non-oxidative branch) |

| This compound 2-dehydrogenase | Involved in the catabolism of this compound in some bacteria | This compound Catabolism |

Modulation of Enzyme Activity (e.g., RPI inhibition)

The precursor of this compound, 4-phospho-d-erythronate (4PE), is a notable modulator of enzyme activity. It is a known potent inhibitor of two key enzymes in central carbon metabolism.

Ribose-5-phosphate (B1218738) Isomerase (Rpi) Inhibition: 4PE acts as a competitive inhibitor of Ribose-5-phosphate isomerase (Rpi), an essential enzyme in the non-oxidative branch of the PPP that catalyzes the interconversion of ribose-5-phosphate (R5P) and ribulose-5-phosphate. nih.govresearchgate.net This inhibition is significant because Rpi is crucial for producing ribose, a necessary component for the synthesis of nucleotides (DNA and RNA) and certain amino acids. researchgate.net The inhibitory action of 4PE is thought to stem from its structural similarity to the high-energy cis-enediolate intermediate formed during the isomerization reaction catalyzed by Rpi. nih.gov The potency of this inhibition varies depending on the specific enzyme and conditions, with reported inhibition constants (Ki) in the micromolar range.

Other Enzyme Inhibition: As mentioned previously, 4PE is a strong inhibitor of 6-phosphogluconate dehydrogenase, an enzyme in the oxidative PPP. biorxiv.orgmdpi.com This inhibition provides a rationale for the detoxification pathway where 4PE is converted to the less harmful this compound. There is also a suggestion that 4PE might allosterically modulate triosephosphate isomerase (TPI), another glycolytic enzyme. researchgate.net

Table 2: Inhibition of Ribose-5-Phosphate Isomerase (Rpi) by 4-Phospho-d-erythronate (4PE) and its Analogues

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Type of Inhibition |

| 4-Phospho-d-erythronate (4PE) | Spinach | 28 µM | Competitive |

| 4-Phospho-d-erythronate (4PE) | Mycobacterium tuberculosis | 1.7 mM | Competitive |

| 4-deoxy-4-Phosphonomethyl-d-erythronate | Spinach | 74 µM | Competitive |

| 4-phospho-d-erythronohydroxamic acid | Mycobacterium tuberculosis | 57 µM | - |

Data sourced from multiple studies and may represent different experimental conditions.

Uncharacterized Biological Functions and Hypotheses

While the metabolic origins of this compound are becoming clearer, its precise biological role remains largely ambiguous and is an active area of investigation. biorxiv.orgnih.gov Several hypotheses have emerged based on its association with various physiological and pathological states.

Biomarker for Disease: A significant body of evidence points to this compound as a potential biomarker.

Cancer: Studies have found that this compound accumulates in several human cancer cell lines and is found in significantly higher concentrations in lung tumor tissues compared to adjacent normal tissues. biorxiv.orgresearchgate.net This accumulation is considered an example of metabolic reprogramming in cancer cells. nih.govresearchgate.net The elevated levels may reflect increased flux through the PPP and heightened ALDH1A1 activity, both of which are associated with tumorigenicity. mdpi.com This raises the possibility of using this compound as a cancer biomarker. biorxiv.orgresearchgate.net

Transaldolase Deficiency: Patients with this rare inborn error of metabolism show significantly elevated levels of this compound in their urine and plasma. mdpi.comresearchgate.net This makes it a key diagnostic metabolite for the condition. researchgate.net

Cardiovascular Disease: Recent studies have identified a significant association between circulating levels of this compound and the risk of major cardiovascular events, including coronary heart disease and stroke, as well as mortality in older adults. nih.govjacc.org This suggests that this compound may be a marker of cardiometabolic health. nih.govjacc.org

Role in Pathogen Metabolism: For some pathogenic bacteria, such as Brucella abortus, this compound is not just a byproduct but a preferred carbon source that can be metabolized to promote extracellular proliferation. asm.orgnih.gov This discovery has updated the understanding of how these bacteria colonize host reproductive organs, where the precursor erythritol (B158007) is abundant. nih.gov

Hypothesized Functions: An early hypothesis suggested that this compound could be a byproduct of glycated protein degradation, but the rapid enzymatic formation observed in cell lysates makes this less likely to be the primary source. biorxiv.orgresearchgate.net The strong connection between this compound, the PPP, and ALDH1A1 activity in cancer cells suggests a more direct, though not fully understood, role in cell proliferation and metabolism. mdpi.com Future research is needed to fully elucidate the specific functions of this intriguing metabolite. nih.govjacc.org

Advanced Research Methodologies for D Erythronate Analysis

Metabolomics Approaches for Identification and Quantification

Metabolomics provides a powerful lens to view the presence and concentration of small molecules like d-Erythronate in biological systems.

Non-targeted metabolomics is an unbiased approach used to comprehensively profile all detectable metabolites in a sample without a preconceived list. nih.gov This methodology has been instrumental in identifying unexpected metabolic perturbations. In the context of this compound, non-targeted metabolomics has successfully identified its accumulation in specific disease states. researchgate.netbiorxiv.org For instance, studies on inborn errors of metabolism (IEMs) affecting the pentose (B10789219) phosphate (B84403) pathway (PPP), such as transketolase (TKT) and transaldolase (TALDO) deficiencies, revealed elevated levels of this compound in patient plasma and urine samples. nih.gov This approach not only confirmed known biomarkers but also identified novel ones like this compound, expanding the understanding of these conditions and highlighting its potential as a diagnostic marker. researchgate.netnih.gov

Table 1: Findings from Non-Targeted Metabolomics Studies on this compound

| Study Context | Biological Sample | Key Finding Regarding this compound |

|---|---|---|

| Transketolase (TKT) Deficiency nih.gov | Plasma, Urine | Elevated levels of this compound identified as a novel biomarker. |

| Transaldolase (TALDO) Deficiency nih.gov | Plasma, Urine | Elevated levels of this compound observed. |

Stable Isotope-Assisted Untargeted Metabolomics combines the broad discovery power of non-targeted methods with the ability to trace metabolic pathways. A specific application of this is Non-targeted Tracer Fate Detection (NTFD), which detects all metabolites derived from a labeled precursor, such as [U-¹³C₆]glucose, without prior knowledge of the metabolic targets. mdpi.combiorxiv.orgresearchgate.net This technique has been pivotal in elucidating the biosynthesis of this compound. researchgate.netuni.lunih.gov

Using NTFD, researchers identified this compound as a metabolite that accumulates in several human cancer cell lines. mdpi.comresearchgate.netuni.lu The method was crucial in defining the pentose phosphate pathway intermediate, erythrose 4-phosphate (E4P), as the starting substrate for this compound production. mdpi.comresearchgate.netnih.gov Further investigation using this approach led to the identification of a novel biosynthetic route involving the dephosphorylation of E4P to erythrose, followed by its oxidation to this compound, a reaction predominantly catalyzed by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). mdpi.comuni.lunih.gov

Table 2: Key Discoveries Using Stable Isotope-Assisted Untargeted Metabolomics

| Biological System | Key Finding | Implicated Enzyme |

|---|---|---|

| A549 Lung Carcinoma Cells nih.govresearchgate.net | This compound accumulates and is derived from the PPP intermediate E4P. researchgate.net | Aldehyde Dehydrogenase 1A1 (ALDH1A1) nih.govmdpi.comnih.gov |

| Human Cancer Cell Lines mdpi.comuni.lunih.gov | This compound is a product of metabolic reprogramming in cancer. mdpi.comuni.lu | ALDH1A1 identified as the predominant contributor to erythrose oxidation. mdpi.comnih.gov |

Stable isotopic tracer experiments are fundamental to mapping metabolic fluxes and determining the atomic origins of metabolites. By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the isotope into downstream products.

In the study of this compound, experiments using [U-¹³C₆]glucose as a tracer in cancer cells definitively showed that this compound is derived from glucose. mdpi.comresearchgate.net Specifically, these experiments demonstrated that the carbon backbone of this compound originates from the third to sixth carbons (C3-C6) of glucose, which directly corresponds to the carbons that form E4P in the pentose phosphate pathway. mdpi.com Other tracer studies have also confirmed that this compound can be produced from the metabolism of erythritol (B158007). pnas.org In Chinese Hamster Ovary (CHO) cell cultures, tracer experiments identified this compound as a metabolic by-product of glucose, produced from E4P via the promiscuous activity of certain glycolytic enzymes. pnas.org

Stable Isotope-Assisted Untargeted Metabolomics (NTFD)

Spectroscopic Techniques for Structural Elucidation and Pathway Tracing

Spectroscopic methods provide detailed information about the chemical structure of molecules and are essential for confirming the identity of metabolites like this compound and for determining the specific location of isotopic labels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound and its derivatives. creative-biolabs.comscispace.com In the context of metabolic tracing, ¹³C NMR is particularly valuable as it can distinguish between carbon atoms at different positions in a molecule and detect the incorporation of ¹³C labels from isotopic tracers. researchgate.net

While detailed ¹³C NMR pathway tracing studies specifically for this compound are not extensively documented in the provided results, the technique is fundamental to the field. For example, ¹³C NMR was used to monitor the reactions of d-erythrose (B157929), a direct precursor to this compound, under various conditions. researchgate.net Furthermore, the synthesis of 4-Phospho-D-erythronate (B122664) (4PE), another precursor, was confirmed using ¹³C and ³¹P NMR, which provided data on the carbon skeleton and the position of the phosphate group. nih.gov This demonstrates the capability of NMR to provide precise structural data essential for verifying intermediates in a metabolic pathway.

Table 4: Application of NMR Spectroscopy in the Study of this compound and its Precursors

| Technique | Analyte | Purpose of Analysis |

|---|---|---|

| ¹H NMR, ¹³C NMR creative-biolabs.com | Potassium this compound | Conforms identity and structure. |

| ¹³C NMR researchgate.net | d-erythrose | Monitored carbonyl migrations and epimerizations over time. |

Mass spectrometry (MS) is a core technique in metabolomics, used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is widely used for the detection and quantification of this compound, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). biorxiv.orgpnas.org

Fragmentation analysis, particularly in tandem mass spectrometry (MS/MS), involves breaking down a selected molecular ion into smaller fragment ions. wikipedia.org The resulting fragmentation pattern is a unique signature that helps to confirm the molecule's identity and elucidate its structure. msu.eduwikipedia.org For instance, in the investigation of this compound's biosynthesis, Orbitrap liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to identify the proteins present in a fraction with high erythrose-oxidizing activity, leading to the discovery of ALDH1A1's role. nih.govbiorxiv.org While a specific, detailed fragmentation model for this compound is not provided in the search results, the analysis of related polyketide molecules like 6-deoxyerythronolide B demonstrates the principle, where different fragment families are assigned to specific structural subunits of the parent molecule. nih.gov This approach allows researchers to deduce structural information and understand dissociation mechanisms. wikipedia.orgnih.gov

Table 5: Use of Mass Spectrometry in this compound-Related Research

| Technique | Application | Information Gained |

|---|---|---|

| GC-MS biorxiv.orgpnas.org | Detection and quantification of this compound in cell culture media. pnas.org | Measured changes in extracellular this compound concentration. pnas.org |

| LC-MS/MS nih.govbiorxiv.org | Proteomics analysis of cell fractions. | Identified ALDH1A1 as the key enzyme in this compound biosynthesis. nih.govbiorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound and its phosphorylated intermediates from complex biological matrices and for the assessment of their purity. researchgate.netrotachrom.com The choice of method depends on the specific properties of the compound and the desired scale of purification, balancing purity, recovery, and throughput. rotachrom.com

Several chromatographic strategies have been successfully employed. For the phosphorylated precursor, 4-phospho-d-erythronate (4PE), purification has been achieved using column chromatography with stationary phases like Sephadex LH 20. asm.org Thin-layer chromatography (TLC) on DEAE-cellulose plates can also be used for analytical separation. asm.org Synthesized 4PE has been purified from reaction by-products using fractional crystallization and silica (B1680970) gel chromatography. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone for both analytical and preparative-scale purification. nih.gov A highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of threonate isomers, which successfully achieves baseline separation of derivatized L-threonate from its stereoisomer, this compound. sci-hub.se This method utilizes reversed-phase chromatography after an acetylation derivatization step, demonstrating the power of combining chromatography with mass spectrometry for resolving structurally similar compounds. sci-hub.se The use of multidimensional chromatography, such as coupling normal-phase overpressured layer chromatography (OPLC) with reversed-phase HPLC, can provide additional selectivity for purifying metabolites from complex samples. researchgate.net

To ensure the integrity of thermally sensitive compounds during isolation, chromatographic separations may be performed at reduced temperatures. chromatographyonline.com While this can sometimes lead to peak broadening, it is a necessary trade-off to prevent degradation and achieve the high purity required for subsequent structural characterization. chromatographyonline.com

Table 1: Chromatographic Methods for this compound and Related Compounds

| Technique | Analyte | Stationary/Mobile Phase Details | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | 4-Phospho-d-erythronate (4PE) | Sephadex LH 20; Methanol:H2O (1:1) mobile phase | Purification | asm.org |

| Thin-Layer Chromatography (TLC) | 4-Phospho-d-erythronate (4PE) | DEAE-cellulose plate; n-butanol/acetic acid/H2O mobile phase | Analytical Separation | asm.org |

| Silica Gel Chromatography | 4-Phospho-d-erythronate (4PE) | Silica gel stationary phase | Purification of synthesized product | nih.gov |

| LC-MS/MS | This compound | Reversed-phase chromatography following acetylation | Quantitation and separation from stereoisomers | sci-hub.se |

Enzymatic Assays for Activity and Kinetic Studies

Enzymatic assays are critical for determining the activity and kinetic parameters of enzymes involved in this compound metabolism, providing insight into their function and regulation. wikipedia.org These assays typically monitor the rate of substrate consumption or product formation over time. nih.gov

A common method for studying dehydrogenases, such as those that act on this compound precursors, is spectrophotometry. ontosight.aiasm.org For instance, the activity of erythrose-4-phosphate dehydrogenase (E4PDH) and erythronate-4-phosphate dehydrogenase (PdxB) can be measured by continuously monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+. asm.orgbiorxiv.orgmdpi.com The reaction mixture for such an assay typically contains a buffer (e.g., PPi buffer, pH 8.6), the substrate (e.g., erythrose-4-phosphate), the cofactor NAD+, and the enzyme extract. asm.org

Alternatively, the activity of FAD-dependent 4-phospho-d-erythronate (4PE) dehydrogenase from Sinorhizobium meliloti can be determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which results in a decrease in absorbance at 600 nm. asm.orgnih.gov